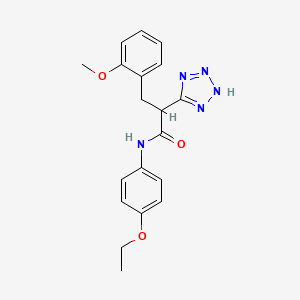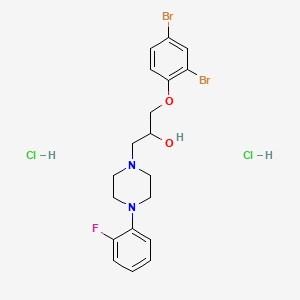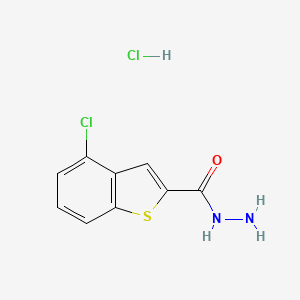![molecular formula C6H14ClNO B2981709 [(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride CAS No. 688810-06-2](/img/structure/B2981709.png)
[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“[(1S,3R)-3-Aminocyclopentyl]methanol;hydrochloride” is a chemical compound with the CAS Number: 688810-06-2 . It has a molecular weight of 151.64 . The compound is in the form of a powder and is usually stored at a temperature of 4°C .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 151.64 . It’s a powder that’s usually stored at a temperature of 4°C .Applications De Recherche Scientifique
Solvent Effects in Aquatic Organisms
Research has investigated the effects of solvents like methanol on aquatic organisms, highlighting the need to minimize the use of solvents in environmental testing. Solvents can impact the reproduction of fish species and influence biomarkers of endocrine disruption. It is recommended to employ physical methods for dispersing substances in aquatic toxicity testing, whenever possible, to avoid the adverse effects of solvents (Hutchinson et al., 2006).
Fixation Techniques in Histology
Methanol has been utilized as a solvent in fixation solutions, such as Methacarn, to preserve the structural integrity of tissues for histological examination. This method is advantageous for maintaining myofibrils and collagen's helical structure, though it may alter the conformations of globular proteins and DNA (Puchtler et al., 1970).
Drug Metabolism
The metabolic fate of various drugs, including their oxidative metabolism, has been studied with an emphasis on the role of methanol and related solvents. These studies help in understanding the enzymatic pathways involved in drug metabolism and the effects of different solvents on these processes (Breyer-Pfaff, 2004).
Environmental Toxicology
Research into the toxicity of industrial solvents, including methanol, has provided insights into their low to moderate acute and subchronic oral toxicity. These studies are crucial for assessing the safety of chemical spills and their potential impacts on human health and the environment (Paustenbach et al., 2015).
Safety and Hazards
Propriétés
IUPAC Name |
[(1S,3R)-3-aminocyclopentyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c7-6-2-1-5(3-6)4-8;/h5-6,8H,1-4,7H2;1H/t5-,6+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSRCFAPVVTLBT-RIHPBJNCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C[C@H]1CO)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
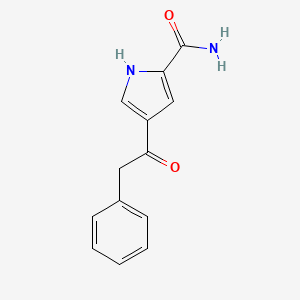
![N-(1,3-benzodioxol-5-yl)-2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2981629.png)
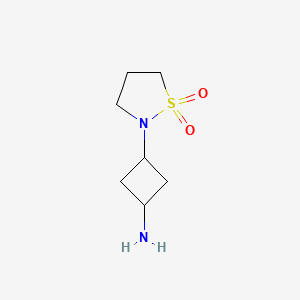
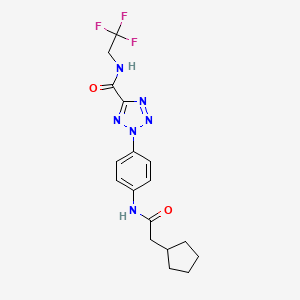
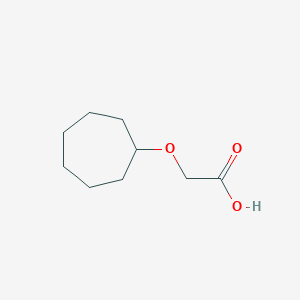


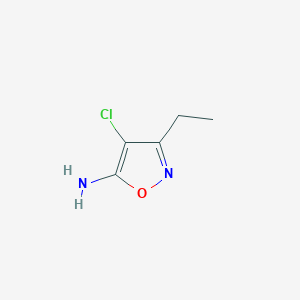
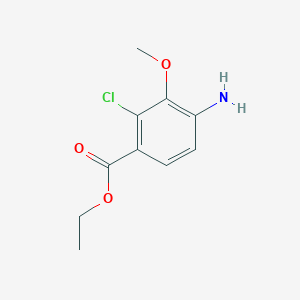
![Ethyl 4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carboxylate](/img/structure/B2981642.png)
